molecular formula C31H42N6O2 B12353401 1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide

1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide

Cat. No.: B12353401
M. Wt: 530.7 g/mol
InChI Key: BYCUBMPAWWJXIM-BLIUJFSCSA-N
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Description

1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide is a complex organic compound with a unique structure that includes an indole core, a piperidine ring, and a piperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide typically involves multiple steps, including the formation of the indole core, the introduction of the piperidine and piperazine rings, and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Indole Core: This step often involves the Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a Mannich reaction, where a secondary amine, formaldehyde, and a ketone or aldehyde react to form the piperidine structure.

    Coupling Reactions: The final steps involve coupling the indole core with the piperidine and piperazine rings using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the indole, piperidine, or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C31H42N6O2

Molecular Weight

530.7 g/mol

IUPAC Name

1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide

InChI

InChI=1S/C31H42N6O2/c1-6-22(5)37-18-20(3)29-25(30(38)34-17-26-19(2)13-21(4)35-31(26)39)14-24(15-27(29)37)23-7-8-28(33-16-23)36-11-9-32-10-12-36/h7-8,14-16,18-19,21-22,26,32H,6,9-13,17H2,1-5H3,(H,34,38)(H,35,39)/t19?,21?,22-,26?/m0/s1

InChI Key

BYCUBMPAWWJXIM-BLIUJFSCSA-N

Isomeric SMILES

CC[C@H](C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5C(CC(NC5=O)C)C)C

Canonical SMILES

CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5C(CC(NC5=O)C)C)C

Origin of Product

United States

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